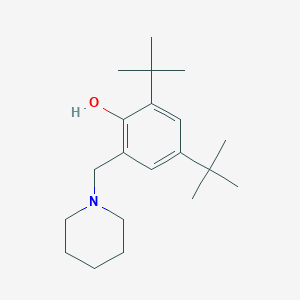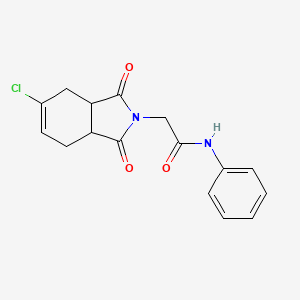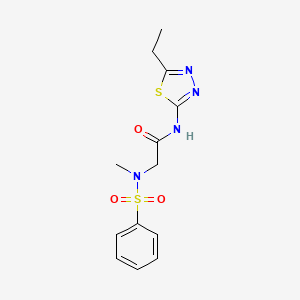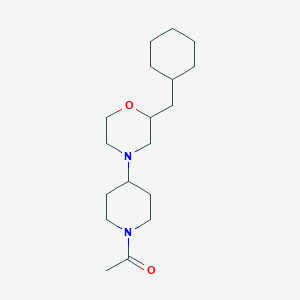
2,4-di-tert-butyl-6-(1-piperidinylmethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-di-tert-butyl-6-(1-piperidinylmethyl)phenol, also known as BHT-OP, is a synthetic antioxidant that is widely used in various industries, including food, cosmetics, and pharmaceuticals. Its chemical structure consists of a phenolic ring with a piperidine group attached to it. BHT-OP is known for its ability to prevent the oxidation of lipids and other organic compounds, which makes it an important ingredient in many products.
Mécanisme D'action
2,4-di-tert-butyl-6-(1-piperidinylmethyl)phenol works by donating a hydrogen atom to free radicals, which prevents them from reacting with other molecules and causing oxidative damage. This compound also chelates metal ions, such as iron and copper, which can catalyze the formation of free radicals. This dual mechanism of action makes this compound a highly effective antioxidant.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including reducing lipid peroxidation, improving liver function, and reducing inflammation. This compound has also been shown to have neuroprotective effects and to improve cognitive function in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-di-tert-butyl-6-(1-piperidinylmethyl)phenol has several advantages for use in lab experiments, including its stability, solubility, and low toxicity. However, this compound may interfere with certain assays that rely on the generation of reactive oxygen species, such as the DCFH-DA assay. This compound may also interfere with the activity of certain enzymes, such as cytochrome P450 enzymes, which can affect the metabolism of drugs.
Orientations Futures
There are several future directions for research on 2,4-di-tert-butyl-6-(1-piperidinylmethyl)phenol, including its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound may also have applications in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
2,4-di-tert-butyl-6-(1-piperidinylmethyl)phenol can be synthesized using various methods, including the reaction of 2,4-di-tert-butylphenol with formaldehyde and piperidine in the presence of an acid catalyst. Another method involves the reaction of 2,4-di-tert-butylphenol with piperidine and chloroacetaldehyde in the presence of a base catalyst. Both methods result in the formation of this compound with high yields and purity.
Applications De Recherche Scientifique
2,4-di-tert-butyl-6-(1-piperidinylmethyl)phenol has been extensively studied for its antioxidant properties and its potential applications in various fields. In the food industry, this compound is used as a food preservative to prevent the oxidation of fats and oils, which can lead to rancidity and spoilage. In the cosmetics industry, this compound is used as an antioxidant to prevent the degradation of cosmetic products caused by exposure to air and light. In the pharmaceutical industry, this compound is used as an antioxidant to prevent the degradation of drugs and to improve their stability.
Propriétés
IUPAC Name |
2,4-ditert-butyl-6-(piperidin-1-ylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO/c1-19(2,3)16-12-15(14-21-10-8-7-9-11-21)18(22)17(13-16)20(4,5)6/h12-13,22H,7-11,14H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWXXZKUIUIDJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylisonicotinamide](/img/structure/B6002742.png)
![4-{[N-(4-isobutoxybenzoyl)-beta-alanyl]amino}butanoic acid](/img/structure/B6002754.png)
![N-(2-methoxyphenyl)-N'-(5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B6002757.png)
![2-[4-(3-fluorobenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6002765.png)
![3-[(4-bromophenyl)sulfonyl]-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B6002779.png)
![N'-[1-(2,4-dihydroxyphenyl)ethylidene]-4-ethylbenzenesulfonohydrazide](/img/structure/B6002793.png)



![1-{2-[5-(1-ethyl-3-methyl-3-piperidinyl)-1,2,4-oxadiazol-3-yl]ethyl}-2-pyrrolidinone trifluoroacetate](/img/structure/B6002811.png)

![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylspiro[2.5]octane-1-carboxamide](/img/structure/B6002840.png)
![1-ethyl-3-isopropyl-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B6002844.png)
![N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B6002847.png)
